

Introduction: The Significance of 1-Methyl-4-pyrazoleboronic Acid-d3

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Compound of Interest

Compound Name: 1-Methyl-4-pyrazoleboronic Acid-d3
Cat. No.: B13847631

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1-Methyl-4-pyrazoleboronic acid and its derivatives are important building blocks in medicinal chemistry and materials science. They are frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[1][2] The deuterated isotopologue, **1-Methyl-4-pyrazoleboronic Acid-d3** (henceforth referred to as 1), is particularly valuable as an internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic studies, due to its chemical similarity to the non-labeled analyte but distinct mass.

This guide will elucidate the expected spectral characteristics of 1, providing a foundational understanding for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For boronic acids, NMR provides key insights into the electronic environment of the molecule's protons and carbons.[3][4]

Proton (¹H) NMR Spectroscopy

The ^1H NMR spectrum of **1** is expected to be relatively simple, characterized by two signals from the pyrazole ring and a variable signal from the boronic acid protons. The most significant feature of the deuterated compound is the absence of the N-methyl proton signal that would be present in its non-deuterated counterpart.

Predicted ^1H NMR Data for **1-Methyl-4-pyrazoleboronic Acid-d3**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Pyrazole H-3, H-5	~7.5 - 8.0	Singlet	The two protons on the pyrazole ring are in similar chemical environments and may appear as two distinct singlets or a single singlet depending on the solvent and resolution.
B(OH) ₂	Variable (broad)	Singlet	The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen exchange.[3]

Causality Behind Predictions: The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing nature of the boronic acid group and the aromaticity of the pyrazole ring. The absence of a signal for the N-methyl group is the defining characteristic of the d3-isotopologue in the ^1H NMR spectrum.

Carbon-13 (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. For compound **1**, we anticipate signals for the three pyrazole carbons and the deuterated methyl

carbon.

Predicted ^{13}C NMR Data for **1-Methyl-4-pyrazoleboronic Acid-d3**

Carbon	Predicted Chemical Shift (ppm)	Multiplicity	Notes
C-B	~120 - 130 (broad)	Singlet	The carbon atom directly attached to the boron is expected to show a broad signal due to the quadrupolar relaxation of the boron nucleus (^{11}B and ^{10}B). In some cases, this signal may be unobservable.[3]
C-3, C-5	~135 - 145	Singlet	Chemical shifts are typical for sp^2 carbons in a pyrazole ring.
N-CD ₃	~35 - 40	Triplet (1:1:1)	The signal for the deuterated methyl carbon will be split into a triplet due to coupling with deuterium (spin $I=1$).

Expert Insights: The observation of a triplet for the N-CD₃ carbon is a key confirmation of successful deuteration. The broadening of the carbon signal attached to boron is a characteristic feature of boronic acids and should be anticipated during spectral interpretation.

[3]

Boron-11 (^{11}B) NMR Spectroscopy

While less common in routine characterization, ^{11}B NMR is a powerful technique for directly probing the boron center. The chemical shift in ^{11}B NMR is highly sensitive to the coordination

and hybridization state of the boron atom.[5] For **1-Methyl-4-pyrazoleboronic Acid-d3**, a single broad signal is expected in the range of δ 25-30 ppm, characteristic of a trigonal planar boronic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Molecular Weight:

- 1-Methyl-4-pyrazoleboronic acid ($C_4H_7BN_2O_2$): 125.92 g/mol [6]
- **1-Methyl-4-pyrazoleboronic Acid-d3** ($C_4H_4D_3BN_2O_2$): The calculated molecular weight will be approximately 128.94 g/mol .

Ionization and Molecular Ion

Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids, often performed in positive ion mode to observe the protonated molecule $[M+H]^+$.[7] For compound 1, the expected $[M+H]^+$ ion would have an m/z of approximately 129.95.

Fragmentation Analysis

The fragmentation of the molecular ion provides a fingerprint for the compound's structure. The fragmentation of pyrazole-containing compounds often involves characteristic losses of small neutral molecules.[8][9]

Predicted MS/MS Fragmentation of $[M+H]^+$ for **1-Methyl-4-pyrazoleboronic Acid-d3**

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Description
129.95	111.94	H ₂ O (18.01)	Loss of a water molecule from the boronic acid moiety.
129.95	84.94	B(OH) ₃ (45.01)	Loss of boric acid.
84.94	57.93	HCN (27.01)	Loss of hydrogen cyanide from the pyrazole ring.
84.94	56.92	N ₂ (28.02)	Loss of nitrogen from the pyrazole ring.

Trustworthiness of Fragmentation Pathways: The proposed fragmentation is based on established principles of mass spectrometry, where fragmentation is driven by the formation of stable ions and neutral molecules.[10] The pyrazole ring is known to undergo ring cleavage with the loss of HCN or N₂.[8]

Experimental Protocols: A Self-Validating System

The following protocols are designed to generate high-quality, reproducible spectral data for **1-Methyl-4-pyrazoleboronic Acid-d3**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[3] The choice of solvent can influence the chemical shifts, particularly of the labile B(OH)₂ protons.[4]
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).[4]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (LC-MS) Protocol

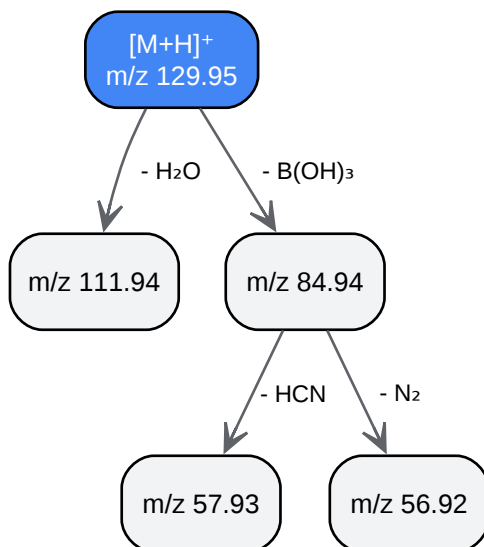
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the mobile phase.[\[7\]](#)
- Chromatography (Optional but Recommended):
 - Column: Use a C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point to aid ionization.[\[11\]](#)
 - Flow Rate: Typically 0.2-0.5 mL/min.
- Mass Spectrometry Acquisition (ESI-MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: Scan a mass range of m/z 50-300.
 - MS/MS Analysis: Perform fragmentation analysis on the [M+H]⁺ precursor ion (m/z ~129.95) using collision-induced dissociation (CID).

Visualizations: Structural and Workflow Diagrams

Molecular Structure and Atom Numbering

Caption: Structure of **1-Methyl-4-pyrazoleboronic Acid-d3**.

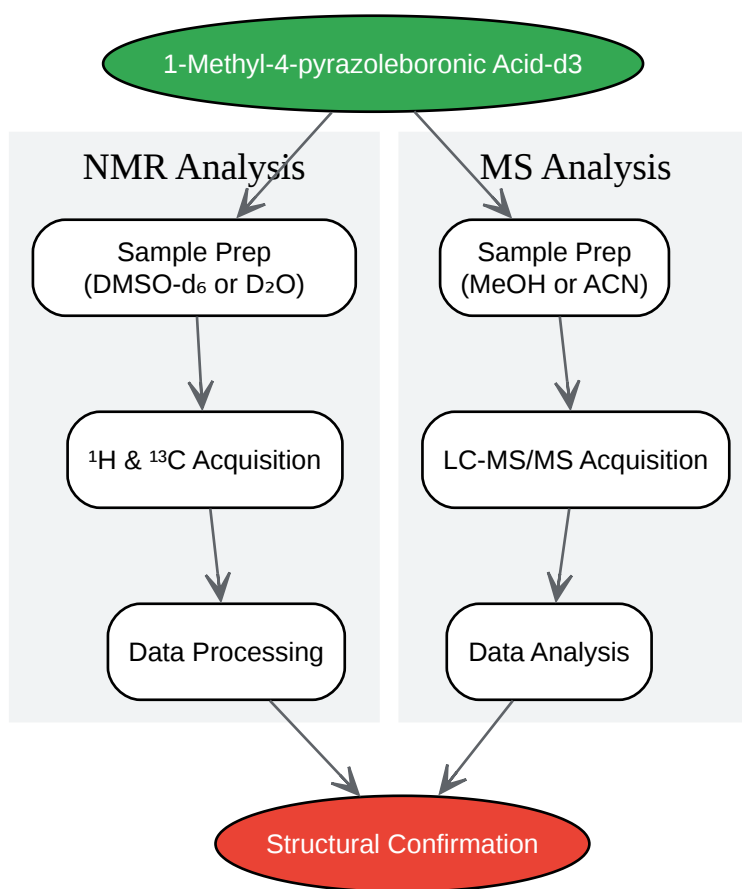
Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Analytical Workflow



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Caption: Integrated workflow for spectral characterization.

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